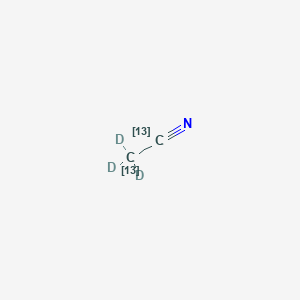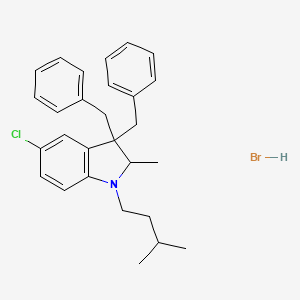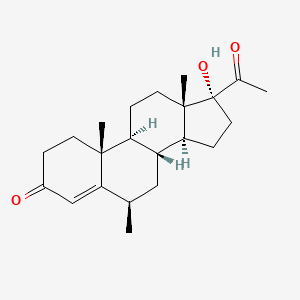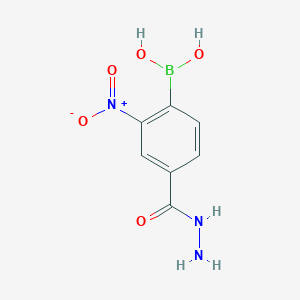
4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid is an organic compound that contains both hydrazine and boronic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid typically involves the reaction of 2-nitrophenylboronic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazine group can be oxidized to form different derivatives.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Hydrazinecarbonyl)-2-aminophenylboronic acid, while Suzuki coupling can produce various biaryl compounds.
科学研究应用
4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the boronic acid group can interact with diols and other Lewis bases. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
4-(Hydrazinecarbonyl)-2-nitrophenylboronic acid can be compared with other similar compounds, such as:
4-(Hydrazinecarbonyl)phenylboronic acid: Lacks the nitro group, which affects its reactivity and applications.
4-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: Contains a triazole ring, which imparts different chemical properties and biological activities.
4-(Aminomethyl)phenylboronic acid: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
属性
分子式 |
C7H8BN3O5 |
|---|---|
分子量 |
224.97 g/mol |
IUPAC 名称 |
[4-(hydrazinecarbonyl)-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O5/c9-10-7(12)4-1-2-5(8(13)14)6(3-4)11(15)16/h1-3,13-14H,9H2,(H,10,12) |
InChI 键 |
QQFZVOBTEIWKIN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)
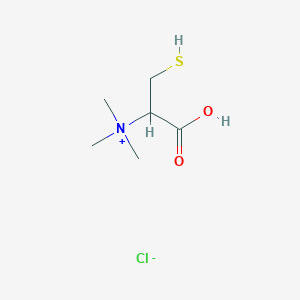
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
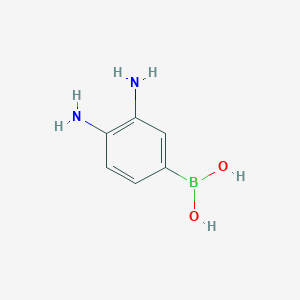
![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)
![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
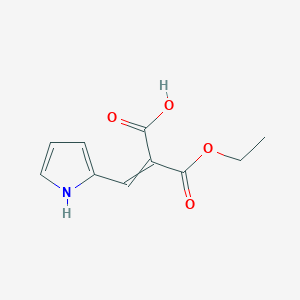

![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
